[2-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate
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Overview
Description
[2-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate is an organic compound with the molecular formula C25H24N2O6 and a molecular weight of 448.5 g/mol This compound is notable for its complex structure, which includes both hydrazone and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate typically involves the condensation of 4-methylbenzoyl hydrazine with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[2-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or hydrazone functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted hydrazones or esters.
Scientific Research Applications
Chemistry
In chemistry, [2-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the formulation of advanced materials and coatings.
Mechanism of Action
The mechanism of action of [2-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.
Palladium(II) acetate: A compound used in similar chemical reactions but with distinct properties and applications.
Uniqueness
What sets [2-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate apart is its combination of hydrazone and ester functionalities, which provide unique reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile and valuable compound in scientific research and industry.
Properties
Molecular Formula |
C25H24N2O6 |
---|---|
Molecular Weight |
448.5g/mol |
IUPAC Name |
[2-[(E)-[(4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C25H24N2O6/c1-16-9-11-17(12-10-16)24(28)27-26-15-18-7-5-6-8-20(18)33-25(29)19-13-21(30-2)23(32-4)22(14-19)31-3/h5-15H,1-4H3,(H,27,28)/b26-15+ |
InChI Key |
XEXVAAYADAETLO-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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